6-Methoxy-isochroman can be classified under:
Natural sources of isochroman compounds include certain plant extracts, such as those from Tessmannia densiflora, which have been reported to yield various isochroman derivatives, including 6-methoxy-isochroman .
The synthesis of 6-methoxy-isochroman can be achieved through several methods, often involving multi-step organic reactions. A notable synthetic route includes:
The molecular structure of 6-methoxy-isochroman features:
The molecular formula for 6-methoxy-isochroman is . Key structural data include:
6-Methoxy-isochroman participates in various chemical reactions that can modify its structure or introduce new functional groups. Some significant reactions include:
These reactions often require specific catalysts or reaction conditions to optimize yields and selectivity .
Key physical and chemical properties of 6-methoxy-isochroman include:
These properties influence its behavior in various applications and formulations .
6-Methoxy-isochroman has potential applications in several scientific domains:
Ongoing research continues to explore its full potential, particularly in drug discovery and development .
Isochroman (3,4-dihydro-1H-2-benzopyran) derivatives constitute a structurally diverse class of oxygen-containing heterocycles that have demonstrated remarkable versatility in medicinal chemistry. These compounds emerged as privileged scaffolds in CNS drug development following the discovery of natural isochromans with significant biological activities in the mid-20th century. The structural foundation of isochromans features a benzopyran ring system that provides both conformational rigidity and points for strategic substitution, making them ideal for target interactions [7]. Early synthetic efforts focused on the lactone derivatives (isochromanones), exemplified by the 1976 synthesis of 6,7-dimethoxy-3-isochromanone through acid-catalyzed cyclization of 3,4-dimethoxyphenylacetic acid with formaldehyde—a methodology that established a robust route to this pharmacophore [3].
The pharmacological significance of the methoxy substitution pattern became evident through extensive structure-activity relationship (SAR) studies. Position-specific methoxylation, particularly at the 6-position, enhances blood-brain barrier penetration while preserving metabolic stability—critical properties for CNS-active agents. Historically, isochroman derivatives served as key intermediates for alkaloid synthesis (e.g., tetrahydroisoquinolines and protoberberines) before their intrinsic biological activities were recognized [3] [7]. Contemporary research has revealed their therapeutic relevance across multiple target classes, including dopamine receptors, neurokinin receptors, and various enzymes implicated in neurodegenerative and psychiatric disorders. The structural evolution from simple natural product derivatives to targeted therapeutics underscores the scaffold's medicinal chemistry value [1] [7].
Table 1: Historically Significant Isochroman Derivatives in Drug Discovery
Compound | Origin/Source | Biological Significance |
---|---|---|
CJ-17,493 | Synthetic (Pfizer) | Prototype NK1 receptor antagonist with antiemetic properties |
6,7-Dimethoxy-3-isochromanone | Synthetic | Key intermediate in isoquinoline alkaloid synthesis |
Sclerin derivatives | Natural product (Sclerotinia) | Antihypertensive leads |
Penicillium isochromans | Fungal metabolites | Antimicrobial prototypes with unique substitution patterns |
6-Methoxy-isochroman derivatives have demonstrated exceptional promise as Neurokinin-1 (NK1) receptor antagonists, a therapeutic class with established clinical utility in chemotherapy-induced nausea and vomiting (CINV). The molecular design of these compounds addresses critical limitations of earlier NK1 antagonists, particularly metabolic instability and cytochrome P450 interactions. The structural optimization leading to CJ-17,493 exemplifies this approach: Starting from the prototypical NK1 antagonist CP-122,721, Pfizer researchers incorporated a 6-methoxy-isochroman moiety to create a novel chemotype with improved pharmacological properties [1]. This modification yielded a compound with subnanomolar affinity (Kᵢ = 0.2 nM) for the human NK1 receptor expressed in IM-9 lymphoblastoma cells—comparable to the endogenous ligand substance P (IC₅₀ = 0.79 nM) while significantly reducing CYP2D6 inhibition [1].
The pharmacodynamic superiority of 6-methoxy-isochroman derivatives stems from their unique binding interactions within the NK1 receptor pocket. The isochroman oxygen engages in hydrogen bonding with key residues (His197, His265), while the methoxy group optimizes hydrophobic contacts in the subpocket typically occupied by substance P's phenylalanine residues. This precise molecular recognition translates to exceptional in vivo efficacy, as demonstrated in cisplatin-induced ferret emesis models where CJ-17,493 achieved an ED₉₀ of 0.07 mg/kg subcutaneously—potency matching CP-122,721 but with a significantly improved CYP2D6 inhibition profile (6-fold lower affinity) [1] [6]. The metabolic stability advantage is particularly noteworthy: In CYP2D6 +/- assays, CJ-17,493 exhibited a 3-fold longer half-life in CYP2D6-deficient human liver microsomes compared to earlier antagonists, reducing the risk of drug-drug interactions in polypharmacy scenarios common in cancer patients [1].
Table 2: Comparative Pharmacological Profile of NK1 Receptor Antagonists
Parameter | CJ-17,493 (6-Methoxy-isochroman) | CP-122,721 (Prototype) | Aprepitant (Clinical Reference) |
---|---|---|---|
NK1 Binding Affinity (Kᵢ/IC₅₀) | 0.2 nM (IM-9 cells) | 0.1 nM | 0.1 nM |
CYP2D6 Inhibition (Kᵢ) | 0.02 μM (Weak) | 0.02 μM (Strong) | 1-2 μM (Moderate) |
CYP2D6 +/- Half-Life Ratio | 3-fold improvement | Baseline | 2-fold improvement |
Anti-emetic ED₉₀ (Ferret) | 0.07 mg/kg (sc) | 0.05 mg/kg (sc) | 0.1 mg/kg (oral) |
The chiral center at C-1 of the 6-methoxy-isochroman scaffold introduces stereochemical complexity with profound pharmacological implications. Early studies with CJ-17,493 revealed that the (S)-enantiomer exhibited substantially enhanced NK1 receptor affinity and metabolic stability compared to its (R)-counterpart and the racemic mixture. This stereodivergence stems from differential binding: The optimal spatial orientation of the (S)-enantiomer allows the methoxy group to engage in favorable hydrophobic interactions within a subpocket of the NK1 receptor, while simultaneously positioning the fused ring system for π-stacking with Trp184 in transmembrane domain V [1]. The biological disparity between enantiomers was quantified through systematic evaluation: The (S)-enantiomer demonstrated a 5-fold higher affinity for the NK1 receptor and 3-fold greater antiemetic potency in gerbil tapping assays compared to the racemate [1].
The synthetic challenges in accessing enantiopure 6-methoxy-isochromans necessitated innovative methodological developments. Initial routes yielded diastereomeric mixtures (5:1 ratio) with suboptimal enantiomeric excess. The breakthrough came through enzymatic resolution: Lipase-PS (from Burkholderia cepacia) mediated kinetic resolution of racemic intermediates proved crucial for gram-scale production of the pharmacologically active (S)-enantiomer [1] [4]. Alternative approaches include asymmetric synthesis via microwave-assisted reactions using phase-transfer catalysts, achieving improved yields (67%) but with moderate enantioselectivity [4]. The configurational stability of these compounds is equally critical—racemization under physiological conditions would negate enantioselective synthesis efforts. Fortunately, 6-methoxy-isochromans demonstrate excellent stereochemical integrity at physiological pH, as confirmed by chiral HPLC studies of plasma-stability samples [1] [9].
Table 3: Synthetic Approaches to Enantiopure 6-Methoxy-isochroman Derivatives
Method | Key Features | Yield/ee | Limitations |
---|---|---|---|
Lipase-PS Kinetic Resolution | Biocatalytic resolution of racemic alcohols | >98% ee (S-enantiomer) | Requires recyclable intermediate |
Microwave-Assisted Cyclization | Phase-transfer catalysis under microwave irradiation | 67% yield, 80% ee | Moderate enantioselectivity |
Chiral Pool Synthesis | Starting from enantiopure natural precursors | Variable (30-75%) | Limited substrate scope |
Asymmetric Hydrogenation | Rh-catalyzed enamide reduction | 95% ee, >90% yield | Requires specialized catalysts |
The stereochemical impact extends beyond NK1 antagonism. In dopamine receptor modulation, (R)-6-methoxy-isochroman derivatives show preferential D2 receptor binding, while (S)-isomers exhibit D1 selectivity—a divergence attributed to conformational constraints imposed by the stereocenter that differentially orient the basic nitrogen relative to transmembrane helices [7] [8]. Molecular modeling of ROCK2 inhibitors containing isochroman moieties further confirms stereochemistry's role: The (S)-configuration enables optimal hydrophobic interactions with Lys121 in the ATP-binding pocket, explaining the 22.7-fold selectivity over ROCK1 observed for compound (S)-7c [2]. These observations collectively validate that stereochemical precision is not merely a chemical refinement but a fundamental determinant of biological activity for the 6-methoxy-isochroman pharmacophore.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1